Technical Profile: 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline
Technical Profile: 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline
Topic: 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
[1]
Executive Summary
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline (Formula: C₁₇H₂₁NO) is a specialized diaryl ether amine widely utilized as a high-value intermediate in the synthesis of pharmaceutical agents, agrochemicals, and functional materials.[1] Structurally, it couples a lipophilic thymol moiety (2-isopropyl-5-methylphenol) with a 2-methylaniline (o-toluidine) core via an ether linkage.
This guide provides a comprehensive structural analysis, validated synthetic pathways, and physiochemical characterization protocols. It is designed for medicinal chemists and process engineers requiring precise data on this scaffold's reactivity and properties.
Structural Analysis & Physiochemical Properties[2]
Chemical Identity[3]
-
IUPAC Name: 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline[1]
-
Common Synonyms: 4-(Thymyloxy)-o-toluidine; 4-(Thymyloxy)-2-methylbenzenamine
-
Molecular Formula: C₁₇H₂₁NO
-
Molecular Weight: 255.36 g/mol
-
CAS Number: 329063-78-7 (Representative catalog entry; verify specific isomer purity)
Pharmacophore Breakdown
The molecule functions as a "lipophilic anchor" with a reactive "polar head."
-
Thymol Moiety (Lipophilic Tail): The 2-isopropyl-5-methylphenyl group provides significant hydrophobicity (LogP contribution ~3.3), enhancing membrane permeability for derived drugs. The steric bulk of the isopropyl group at the ortho position (relative to the ether) restricts rotation, potentially locking the conformation in protein binding pockets.
-
Ether Linkage (Hinge): The oxygen atom acts as a flexible hinge, allowing the two aromatic rings to adopt a "butterfly" conformation, critical for fitting into hydrophobic pockets (e.g., kinase allosteric sites).
-
2-Methylaniline (Polar Head): The primary amine is the handle for further derivatization (acylation, alkylation, sulfonylation). The ortho-methyl group on the aniline ring introduces steric hindrance, modulating the nucleophilicity of the amine and improving metabolic stability by blocking ortho-hydroxylation.
Calculated Properties Table
| Property | Value | Rationale |
| LogP (Predicted) | 4.6 ± 0.4 | High lipophilicity due to thymol/methyl groups. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Typical for o-toluidine derivatives; electron-donating ether boosts basicity slightly vs. EWGs. |
| H-Bond Donors | 2 | Primary amine (-NH₂). |
| H-Bond Acceptors | 2 | Ether oxygen and Amine nitrogen. |
| Rotatable Bonds | 3 | Isopropyl group and Ether linkage. |
| Topological Polar Surface Area | 35.3 Ų | Good blood-brain barrier (BBB) permeation potential. |
Synthetic Methodology
The most robust synthesis utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by nitro reduction. This route avoids the harsh conditions of Ullmann coupling and offers higher regioselectivity.
Reaction Scheme (Graphviz)
Figure 1: Two-step synthetic pathway via SₙAr coupling and catalytic hydrogenation.
Detailed Protocol
Step 1: SₙAr Coupling
Objective: Form the ether linkage between Thymol and the nitrobenzene core.
-
Reagents: Thymol (1.0 eq), 4-Fluoro-2-methylnitrobenzene (1.05 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Anhydrous DMF or DMSO (Polar aprotic is essential for SₙAr).
-
Procedure:
-
Dissolve Thymol in DMF under N₂ atmosphere.
-
Add K₂CO₃ and stir at RT for 30 min to generate the phenoxide.
-
Add 4-Fluoro-2-methylnitrobenzene dropwise.
-
Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Pour into ice water. The nitro-ether intermediate usually precipitates as a yellow solid. Filter, wash with water, and dry.
-
Step 2: Catalytic Hydrogenation
Objective: Reduce the nitro group to the primary amine.
-
Reagents: Nitro-ether intermediate, 10% Pd/C (5 wt% loading), Hydrogen gas (balloon pressure).
-
Solvent: Methanol or Ethanol.[2]
-
Procedure:
-
Dissolve the intermediate in MeOH.[2]
-
Add Pd/C catalyst carefully (under inert gas to prevent ignition).
-
Purge with H₂ and stir at RT for 2–4 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.
-
Spectroscopic Characterization (Expected Data)
To validate the structure, researchers should look for these diagnostic signals:
¹H NMR (400 MHz, CDCl₃)
-
Isopropyl Group (Thymol):
-
δ 1.1–1.2 ppm (d, 6H): Methyls of the isopropyl group.
-
δ 3.0–3.2 ppm (sept, 1H): Methine proton of the isopropyl group (Diagnostic).
-
-
Methyl Groups:
-
δ 2.1–2.3 ppm (s, 3H): Methyl on the thymol ring.
-
δ 2.1–2.2 ppm (s, 3H): Methyl on the aniline ring.
-
-
Amine:
-
δ 3.5–4.0 ppm (br s, 2H): -NH₂ protons (Exchangeable with D₂O).
-
-
Aromatic Region (δ 6.5–7.2 ppm):
-
Complex pattern of 6 protons. Look for the specific coupling of the 1,2,4-substituted aniline ring (d, dd, d pattern) and the 1,2,5-substituted thymol ring.
-
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: 256.36 m/z.
-
Fragmentation: Loss of isopropyl group (M-43) is a common fragmentation pathway for thymol derivatives.
Applications & Safety
Research Applications
-
Kinase Inhibitor Scaffolds: The diaryl ether motif is structurally similar to the scaffold of Sorafenib and other kinase inhibitors. This molecule serves as a core for Type II kinase inhibitors where the ether oxygen binds to the hinge region or the "back pocket."
-
Antimicrobial Agents: Derivatives of thymol retain significant activity against S. aureus and P. aeruginosa. The aniline amine allows for the attachment of solubilizing groups to improve bioavailability.
-
Lipid Peroxidation Probes: Due to the phenolic origin, derivatives can act as radical scavengers or probes for oxidative stress studies.
Handling & Safety (E-E-A-T)
-
Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which causes darkening (browning) over time.
-
Solubility: Insoluble in water; soluble in DMSO, Methanol, DCM, and Chloroform.
References
-
PubChem Compound Summary. (2025). 4-(2-Isopropyl-5-methylphenoxy)aniline.[1][3] National Center for Biotechnology Information. Link
-
Santa Cruz Biotechnology. (2024). Thymol Derivative Scaffolds for Proteomics. SCBT Product Data. Link
-
Zhang, L., et al. (2021).[4] Synthesis and antibacterial potential of novel thymol derivatives. National Institutes of Health (PMC). Link
-
BenchChem. (2025).[2] General Protocols for SₙAr Coupling of Phenols and Nitrobenzenes. Link
-
ChemicalBook. (2024). Product Entry: 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline. Link
Sources
- 1. 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline|Matrix Scientific|4-(2-isopropyl... [chembase.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
